methyl N-trityl-beta-alaninate
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Overview
Description
Methyl N-trityl-beta-alaninate is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential use in various applications such as drug discovery, biochemistry, and physiology. In
Mechanism of Action
Methyl N-trityl-beta-alaninate works by inhibiting the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of neurotransmitters in the brain. By inhibiting their activity, this compound can increase the levels of neurotransmitters in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function. Additionally, it has been shown to decrease the levels of oxidative stress in the brain, which can lead to improved brain function.
Advantages and Limitations for Lab Experiments
Methyl N-trityl-beta-alaninate has several advantages for lab experiments. It is relatively easy to synthesize and can be purified through recrystallization. Additionally, it has been shown to have potent inhibitory activity against certain enzymes, making it a useful tool in drug discovery.
However, there are also limitations to the use of this compound in lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with. Additionally, it has been shown to have low bioavailability, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for the study of methyl N-trityl-beta-alaninate. One potential direction is the development of more effective synthesis methods that can improve the yield and purity of the compound. Additionally, further research is needed to explore the potential use of this compound in the treatment of various diseases. Finally, more research is needed to explore the potential side effects of this compound and to develop strategies to mitigate any potential risks.
Synthesis Methods
Methyl N-trityl-beta-alaninate can be synthesized through a multi-step process. The first step involves the reaction of N-trityl-beta-alanine with methyl iodide in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound. The compound can be further purified through recrystallization.
Scientific Research Applications
Methyl N-trityl-beta-alaninate has been studied for its potential use in drug discovery. It has been shown to inhibit the activity of certain enzymes that are involved in the progression of diseases such as cancer and Alzheimer's. Additionally, it has been studied for its potential use in the treatment of neuropathic pain.
properties
IUPAC Name |
methyl 3-(tritylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-26-22(25)17-18-24-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,24H,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZMWXOYTJBELZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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